molecular formula C18H17F3N2O4S B2720341 methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448050-37-0

methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2720341
CAS No.: 1448050-37-0
M. Wt: 414.4
InChI Key: JJUNEPFNIUUABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound featuring a dihydroisoquinoline core substituted at the 7-position with a 3-(trifluoromethyl)phenylsulfonamido group. This structure combines the rigidity of the tetrahydroisoquinoline scaffold with the electron-withdrawing trifluoromethyl group and sulfonamido moiety, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 7-[[3-(trifluoromethyl)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-27-17(24)23-8-7-12-5-6-15(9-13(12)11-23)22-28(25,26)16-4-2-3-14(10-16)18(19,20)21/h2-6,9-10,22H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNEPFNIUUABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core with a sulfonamide group and a trifluoromethyl phenyl substituent. Its structural complexity contributes to its unique biological properties. The trifluoromethyl group enhances lipophilicity, potentially facilitating blood-brain barrier penetration.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT) : Some derivatives have shown selective inhibition of PNMT, which is crucial in catecholamine biosynthesis. For instance, compounds with trifluoromethyl substitutions have demonstrated significant selectivity against alpha(2)-adrenoceptors, which could be beneficial in treating conditions like hypertension and anxiety disorders .
  • Potential Anticancer Activity : Compounds related to this compound have been investigated for their ability to inhibit tumor growth. Inhibition of the PERK pathway has been linked to reduced cancer cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, potentially modulating pathways involved in neurotransmitter synthesis and inflammatory responses.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cellular signaling, particularly those related to the adrenergic system.

Study on PNMT Inhibition

A study evaluated the effects of various tetrahydroisoquinoline derivatives on PNMT activity. Among these, compounds with trifluoromethyl groups showed significant inhibition, suggesting that this compound could be a lead candidate for developing selective PNMT inhibitors .

Anticancer Properties

Another investigation focused on the anticancer potential of related compounds. It was found that specific derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of the PERK-eIF2α pathway . This highlights the potential for therapeutic applications in oncology.

Data Summary

Biological Activity Effect Reference
PNMT InhibitionSelective inhibitor
Anticancer ActivityInduces apoptosis
Receptor ModulationAffects neurotransmitter levels

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase

One of the primary applications of methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is its role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is an enzyme involved in the biosynthesis of catecholamines, which are critical neurotransmitters.

  • Mechanism of Action : The compound exhibits potent inhibitory activity against PNMT, which can lead to decreased levels of epinephrine and norepinephrine in the body. This property is particularly relevant for conditions such as hypertension and anxiety disorders where catecholamine levels are dysregulated.
  • Blood-Brain Barrier Penetration : Some derivatives of this compound have shown the ability to penetrate the blood-brain barrier effectively. This characteristic enhances their potential use in neurological applications, allowing for targeted treatment of central nervous system disorders.

Molecular Modeling and Structure-Activity Relationships

Molecular modeling studies have been instrumental in understanding how this compound interacts with biological targets.

  • Binding Studies : Research has demonstrated that this compound can bind selectively to the active site of PNMT. Advanced techniques such as X-ray crystallography and molecular docking simulations have provided insights into these interactions, facilitating the design of more effective enzyme inhibitors .
  • Structure-Activity Relationships : By analyzing various derivatives of the compound, researchers have been able to establish structure-activity relationships (SAR) that inform modifications to enhance efficacy and selectivity against PNMT .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound.

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited significant antiproliferative activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact mechanisms involved .

Summary Table of Applications

Application AreaDescriptionReferences
Enzyme Inhibition Inhibits phenylethanolamine N-methyltransferase; potential for treating anxiety disorders
Molecular Modeling Used for binding studies and understanding SAR for enzyme inhibitors
Anticancer Activity Exhibits antiproliferative effects against HCT-116 and MCF-7 cell lines
Blood-Brain Barrier Penetration Some derivatives can penetrate the blood-brain barrier for neurological applications

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfonamido vs. Benzyl Groups : The target compound’s sulfonamido group introduces hydrogen-bonding capacity and increased polarity compared to benzyl-substituted analogs (e.g., 7g, 7c). This may enhance solubility and target binding in biological systems .
  • Trifluoromethyl Positioning: The 3-(trifluoromethyl) substituent on the phenyl ring (vs.
  • Core Modifications: Analogs like ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () demonstrate that methoxy or methyl groups on the isoquinoline core can drastically affect lipophilicity and bioavailability .

Physicochemical and Spectroscopic Properties

  • NMR Signatures : The sulfonamido group in the target compound would exhibit distinct ¹H-NMR signals (e.g., NH at δ ~10 ppm) and ¹⁹F-NMR resonances (δ ~-60 ppm for CF₃) .
  • Mass Spectrometry: The EIMS m/z of 414.2 for 7g aligns with its molecular formula (C₂₂H₂₄F₃NO₂⁺Na), whereas the target compound’s mass would differ due to the sulfonamido moiety .

Inferred Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and membrane permeability, as seen in 7g and related compounds .
  • Sulfonamido Functionality : Analogous to sulfonamide drugs, this group may confer target specificity (e.g., enzyme inhibition via hydrogen bonding) .
  • Substituent Positioning : Ortho-substituted benzyl groups (e.g., 7c) may introduce steric hindrance, reducing binding affinity compared to para or meta positions .

Q & A

Q. Key Considerations :

  • Purification at each step is critical; column chromatography or recrystallization ensures purity.
  • Reaction yields vary with substituent electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) may slow coupling reactions, requiring optimized catalysts .

Basic Question: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Analytical techniques include:

  • ¹H/¹⁹F-NMR : Assign peaks to confirm substituent positions. For example, the ¹⁹F-NMR signal at δ -60 to -65 ppm confirms the trifluoromethyl group .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., HREIMS m/z 440.1234 for [M+H]⁺) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, particularly for dihydroisoquinoline ring conformation .

Q. Data Contradiction :

  • reports 70–85% yields using Pd(dppf)Cl₂, while suggests Pd(OAc)₂ improves yields for electron-deficient aryl groups.

Advanced Question: What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:
The compound’s bioactivity likely stems from:

  • Receptor binding : The dihydroisoquinoline core mimics tyrosine residues in opioid receptors, while the sulfonamide group enhances hydrophobicity for membrane penetration .
  • Enzyme inhibition : The trifluoromethyl group may block cytochrome P450 enzymes, altering metabolic stability.

Q. Experimental Validation :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorogenic substrates.
  • Molecular docking : Simulate binding poses with receptors (e.g., μ-opioid) using software like AutoDock Vina .

Advanced Question: How do structural modifications (e.g., substituent variation) affect bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl position : Meta-substitution (3-CF₃) enhances metabolic stability vs. ortho/para positions .
  • Sulfonamide vs. carbamate : Sulfonamides show higher affinity for hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.